N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Descripción

Systematic IUPAC Nomenclature and Structural Representation

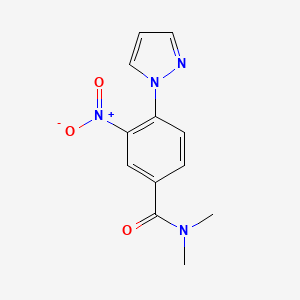

The systematic IUPAC name N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derives from its benzamide backbone substituted with three functional groups. The parent structure is benzenecarboxamide , a benzene ring with a carboxamide group (–CONH2) at position 1. The substituents are:

- A nitro group (–NO2) at position 3.

- A 1H-pyrazol-1-yl group (a five-membered aromatic ring containing two adjacent nitrogen atoms) at position 4.

- N,N-dimethylation of the carboxamide group, replacing the two hydrogen atoms on the nitrogen with methyl groups (–N(CH3)2).

The numbering follows IUPAC priority rules, where the carboxamide group receives the lowest possible locant (position 1). Subsequent substituents are assigned positions based on their relative locations (Figure 1).

Structural formula :

$$ \text{C}{12}\text{H}{12}\text{N}{4}\text{O}{3} $$

The molecule features a planar benzene core with conjugated π-electrons, a pyrazole ring capable of hydrogen bonding via its NH group, and a nitro group contributing strong electron-withdrawing effects.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs use simplified or modified naming conventions for this compound:

- PubChem : Lists it as N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CID 30772897), omitting the "benzenecarboxamide" suffix.

- Key Organics : Refers to it as N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (DB-0099), aligning with IUPAC rules.

- BLDpharm : Uses the synonym N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide (CAS 1172338-63-4), prioritizing brevity.

Non-systematic names often truncate the benzene ring’s description (e.g., benzamide instead of benzenecarboxamide) or reorder substituents for readability. For example, 3-nitro-4-(1H-pyrazol-1-yl)-N,N-dimethylbenzamide emphasizes the nitro and pyrazole groups first.

CAS Registry Number and Cross-Referenced Identifiers

The compound’s primary identifiers include:

*The InChIKey is a 27-character hashed version of the full InChI string, generated using the SHA-256 algorithm. For this compound, it encodes connectivity (first 14 characters), stereochemical/tautomeric layers (next 8 characters), and protonation state (final character).

Cross-referencing these identifiers confirms the compound’s uniqueness in databases. For instance, the CAS number 1172338-63-4 resolves exclusively to this structure in both PubChem and ChemSpider, avoiding collisions with similar nitroaromatic amides.

Table 1 : Key physicochemical properties derived from structural features.

Propiedades

IUPAC Name |

N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-14(2)12(17)9-4-5-10(11(8-9)16(18)19)15-7-3-6-13-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFALJQAHHXMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of Aromatic Precursors

The nitration to introduce the nitro group at the 3-position on the benzenecarboxamide ring is typically carried out using classical nitrating agents such as:

- Mixed acid systems: concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

- Alternative nitrating agents: oxone with water as a green solvent, or nitric acid with acetic anhydride/acetic acid mixtures

The choice of nitrating agent and solvent critically influences yield and selectivity. For example, nitration of pyrazole derivatives has been efficiently performed using oxone in aqueous media, offering safer and milder conditions compared to harsh acid mixtures.

Pyrazole Substitution

The attachment of the pyrazolyl group at the 4-position of the aromatic ring is commonly achieved by:

- Nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., halogen) on the aromatic ring by 1H-pyrazole or its derivatives

- Alkylation or coupling reactions involving pyrazole nucleophiles and activated aromatic intermediates

A patented method describes converting 3-hydroxypyrazole into its hydroxylate, followed by reaction with benzyl derivatives to form pyrazolyl-substituted nitrobenzenes. This method can be adapted to introduce the pyrazolyl moiety efficiently.

Formation of N,N-Dimethyl Carboxamide

The carboxamide function with N,N-dimethyl substitution is generally synthesized via:

- Conversion of the corresponding carboxylic acid to the acid chloride using reagents like oxalyl chloride

- Subsequent reaction with dimethylamine or its equivalent to form the N,N-dimethyl amide

This approach is supported by literature on pyrazole carboxylic acid derivatives, where acid chlorides are key intermediates for amide formation.

Detailed Stepwise Synthetic Route

Research Findings and Comparative Analysis

Nitration Efficiency

| Nitration Method | Solvent | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| HNO3/H2SO4 | Concentrated acids | Moderate to high | Established method, high nitration power | Harsh conditions, hazardous waste |

| Oxone/H2O | Aqueous | High | Green chemistry, mild, safe | May require longer reaction time |

| HNO3/Ac2O/HAc | Organic solvent | Moderate | Controlled nitration, less corrosive | Requires organic solvents |

Oxone-based nitration is noted for operational simplicity and environmental friendliness compared to classical mixed acid nitration.

Pyrazole Attachment Methods

Summary Table of Preparation Methods

Notes on Purification and Characterization

- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm structure.

- Purification typically involves recrystallization or chromatography to achieve high purity.

- Yield optimization depends on reaction times, temperature control, and reagent stoichiometry.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has been investigated for its antimicrobial activity. Research indicates that compounds containing nitro and pyrazole moieties exhibit significant antibacterial and antifungal properties. The nitro group is known to enhance the reactivity of the compound, facilitating interactions with biological targets .

Anti-cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. Its structural similarity to other bioactive pyrazole derivatives has led researchers to hypothesize its potential in inhibiting cancer cell proliferation. Further investigations are needed to elucidate its mechanism of action and therapeutic efficacy against various cancer types .

Materials Science

Polymer Synthesis

N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can serve as a functional monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to enhance thermal stability and improve material performance under various environmental conditions .

Explosive Materials

Research into nitrated pyrazole derivatives has highlighted their potential use in energetic materials (EMs). N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide could be explored for its explosive characteristics due to the presence of nitro groups, which are known to impart high energy content and sensitivity to such compounds .

Synthetic Chemistry

Reagent in Organic Synthesis

This compound can act as a versatile reagent in organic synthesis, particularly in the formation of more complex molecular architectures. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other pyrazole derivatives or related heterocycles .

Case Studies

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitro group and pyrazole ring are key functional groups that may interact with biological molecules, influencing their activity.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at position 3 is common across analogs, imparting strong electron-withdrawing effects.

- Steric Effects : Dimethylamine substituents introduce minimal steric hindrance compared to bulkier aryl groups, which may influence binding interactions in biological systems or crystallization behavior.

Melting Points and Stability

- Analogs with halophenyl groups (e.g., 2-chlorophenyl, 4-fluorophenyl) exhibit higher melting points (172–183°C) due to increased molecular symmetry and intermolecular interactions (e.g., halogen bonding) .

- The N,N-dimethyl variant is expected to have a lower melting point (<150°C) due to reduced crystallinity from flexible alkyl substituents.

Spectroscopic Characterization

- ¹H-NMR : The dimethylamine group would produce a singlet at δ ~2.6–3.0 ppm for the two equivalent methyl groups, distinct from aryl proton signals (δ ~7.0–8.5 ppm) seen in halophenyl analogs .

- MS (ESI) : Molecular ion peaks for analogs range from 403.1 to 437.1 m/z ; the target compound’s molecular ion is predicted at ~299.3 m/z.

Actividad Biológica

N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS: 1172338-63-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its pharmacological properties, making it a subject of various studies aimed at elucidating its biological mechanisms and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is , with a molar mass of 260.25 g/mol. The compound includes a nitro group and a pyrazole moiety, which are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation .

Biological Activity Overview

Recent studies have highlighted the compound's potential against various biological targets, particularly in the context of viral infections and cancer.

Antiviral Activity

A notable investigation focused on the compound's interaction with the SARS-CoV-2 main protease. Molecular docking studies indicated that N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibited favorable binding scores with multiple protein structures (PDB IDs: 6LU7, 6W9C, and 6WQF). The binding free energy calculations revealed significant contributions from covalent interactions and van der Waals forces, suggesting that this compound could serve as a lead for antiviral drug development against COVID-19 .

Anticancer Potential

The pyrazole scaffold has been historically linked to anticancer activity. A review of pyrazole derivatives reported extensive biological evaluations, indicating that many compounds within this class demonstrate cytotoxic effects on various cancer cell lines. While specific data on N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is limited, its structural analogs have shown promising results in inhibiting tumor growth and inducing apoptosis .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

-

Molecular Docking Against Cancer Targets :

- A study involving similar pyrazole derivatives demonstrated their ability to inhibit key enzymes involved in cancer progression. The docking results indicated that these compounds could effectively bind to targets such as cyclooxygenase (COX) and protein kinases, leading to reduced cell proliferation in vitro.

-

In Silico Studies :

- In silico investigations have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide. These studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for further development .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Basic: What are the optimal synthetic routes for N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step condensation reactions. For pyrazole carboxamide derivatives, a common approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or via palladium-catalyzed cross-coupling for aryl substitution .

- Step 2 : Nitration at the 3-position of the benzene ring using mixed acid (HNO₃/H₂SO₄), followed by dimethylation of the carboxamide group using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux for cyclization) are critical. Yield improvements (~85%) are achieved under inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) resolve substituent positions on the pyrazole and benzene rings. For example, nitro groups deshield adjacent protons (δ 8.5–9.0 ppm), while carboxamide carbonyls appear at ~168 ppm in ¹³C NMR .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles. Hydrogen-bonding networks are mapped using Olex2 or Mercury .

Advanced: How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Answer:

Graph set analysis (as per Etter’s rules) reveals directional hydrogen bonds between the carboxamide NH and nitro/carbonyl groups. For example:

- N–H···O interactions (2.8–3.0 Å) stabilize layered packing .

- C=O···H–C weak hydrogen bonds contribute to π-stacking of aromatic rings. Use Cambridge Structural Database (CSD) comparisons to validate patterns .

Advanced: What computational strategies are used to predict reactivity or binding interactions of this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software optimizes geometries (B3LYP/6-31G* basis set) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Pyrazole’s planar structure favors π-π stacking in active sites .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Step 1 : Verify sample purity via HPLC (≥95%) to rule out impurities .

- Step 2 : Compare experimental NMR with computed spectra (using ACD/Labs or MestReNova). For example, tautomeric shifts in pyrazole NH protons may cause splitting .

- Step 3 : Utilize 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced: How can tautomeric forms of the pyrazole ring be experimentally distinguished?

Answer:

- ¹H-¹⁵N HMBC NMR : Detects nitrogen chemical shifts, differentiating 1H-pyrazole (δN ~250 ppm) from 2H-tautomers .

- IR Spectroscopy : NH stretches (~3400 cm⁻¹) confirm protonation states, while carbonyl stretches (~1650 cm⁻¹) indicate conjugation with the pyrazole ring .

Advanced: What methodologies identify and quantify synthetic impurities in this compound?

Answer:

- LC-MS/MS : Detects low-abundance impurities (e.g., de-nitrated byproducts or unreacted intermediates) .

- Preparative HPLC : Isolates impurities for structural elucidation via high-resolution MS and NMR .

Advanced: How is the compound’s reactivity under acidic/basic conditions evaluated for formulation studies?

Answer:

- Stability Testing : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.

- Mechanistic Insight : Nitro groups are acid-stable but may undergo reduction under basic conditions with NaBH₄ .

Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.